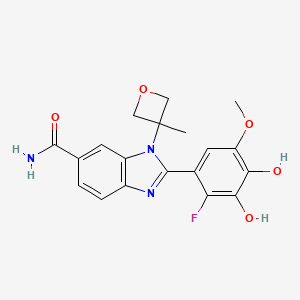
Trex1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trex1-IN-1 is a small molecule inhibitor specifically designed to target the enzyme three-prime repair exonuclease 1 (TREX1). TREX1 is a crucial enzyme involved in the degradation of cytosolic DNA, preventing the activation of the innate immune response. Inhibition of TREX1 has been explored as a potential therapeutic strategy for enhancing antitumor immunity and treating autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trex1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards TREX1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Trex1-IN-1 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Trex1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving TREX1 and its role in DNA degradation.
Biology: Employed in cellular and molecular biology research to investigate the effects of TREX1 inhibition on immune response and DNA repair mechanisms.
Medicine: Explored as a potential therapeutic agent for enhancing antitumor immunity and treating autoimmune diseases by modulating the cGAS-STING pathway
Mechanism of Action
Trex1-IN-1 exerts its effects by specifically binding to the active site of TREX1, inhibiting its exonuclease activity. This prevents the degradation of cytosolic DNA, leading to the activation of the cGAS-STING pathway. The activation of this pathway results in the production of type I interferons and other cytokines, which enhance the immune response against tumors and modulate autoimmune reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Trex1-IN-1
This compound is unique in its high specificity and potency towards TREX1. Unlike other inhibitors, this compound has been optimized to achieve a balance between efficacy and safety, making it a promising candidate for therapeutic development. Its ability to modulate the immune response through the cGAS-STING pathway sets it apart from other compounds targeting similar pathways .
Properties
Molecular Formula |
C19H18FN3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(2-fluoro-3,4-dihydroxy-5-methoxyphenyl)-3-(3-methyloxetan-3-yl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H18FN3O5/c1-19(7-28-8-19)23-12-5-9(17(21)26)3-4-11(12)22-18(23)10-6-13(27-2)15(24)16(25)14(10)20/h3-6,24-25H,7-8H2,1-2H3,(H2,21,26) |
InChI Key |
NBMNNDPERDGFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)N2C3=C(C=CC(=C3)C(=O)N)N=C2C4=CC(=C(C(=C4F)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
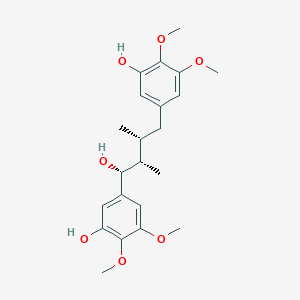
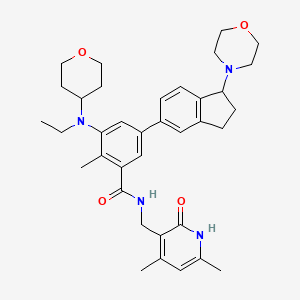
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)
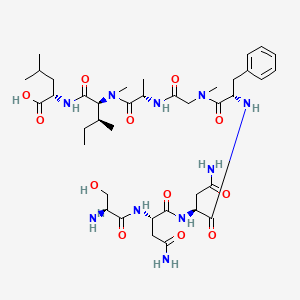
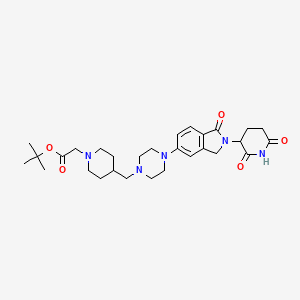
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369884.png)
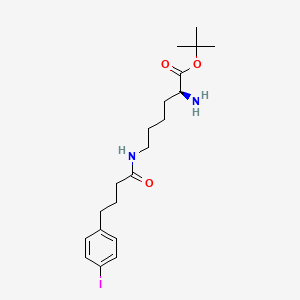

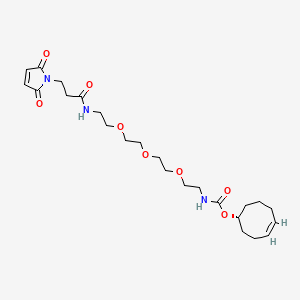
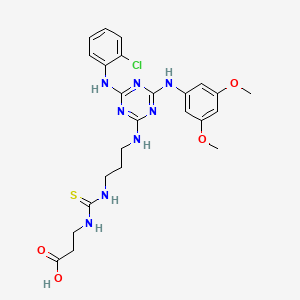
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
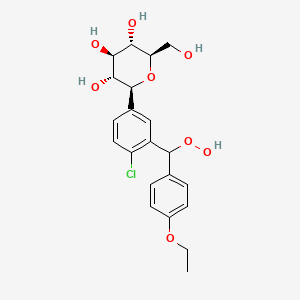
![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)
